![molecular formula C6H4N4O2 B2416499 [1,2,4]Triazolo[4,3-b]pyridazine-7-carboxylic acid CAS No. 127478-29-9](/img/structure/B2416499.png)

[1,2,4]Triazolo[4,3-b]pyridazine-7-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

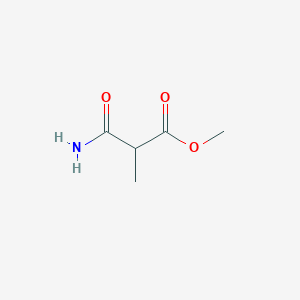

“[1,2,4]Triazolo[4,3-b]pyridazine-7-carboxylic acid” is a chemical compound with the CAS Number: 127478-29-9. Its molecular weight is 164.12 . The IUPAC name for this compound is [1,2,4]triazolo[4,3-b]pyridazine-7-carboxylic acid .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-b]pyridazine derivatives has been reported in the literature . The general procedure involves the reaction of substituted acetophenones with glyoxylic acid monohydrate in acetic acid . The mixture is heated and stirred under reflux for a certain period. After the reaction is completed, the reaction mixture is cooled down to room temperature, and water and ammonium hydroxide solution are added until the medium pH becomes 8 .

Molecular Structure Analysis

The molecular structure of [1,2,4]Triazolo[4,3-b]pyridazine-7-carboxylic acid can be represented by the InChI code: 1S/C6H4N4O2/c11-6(12)4-1-5-9-7-3-10(5)8-2-4/h1-3H,(H,11,12) .

Physical And Chemical Properties Analysis

The compound “[1,2,4]Triazolo[4,3-b]pyridazine-7-carboxylic acid” is a powder with a melting point of 325-326°C . It is stored at a temperature of -10°C .

Scientific Research Applications

Synthesis of Novel Derivatives

- Synthesis of New Compounds : New 1,2,3-triazolo[4,5-d]-1,2,4-triazolo[4,3-b]pyridazines were synthesized, starting from corresponding 1,2,3-triazolo[4,5-d]pyridazines, for potential applications in various fields (Biagi et al., 1997).

Applications in High-Energy Materials

- Low-Sensitivity High-Energy Materials : Bicyclic fused [1,2,4]triazolo[4,3-b]pyridazine was used to construct new high-energy materials with low sensitivity, demonstrating its potential in materials science (Chen et al., 2021).

Development of Potential Therapeutics

- Antitubulin Agents : 3,6-Diaryl-[1,2,4]triazolo[4,3-b]pyridazines were designed and synthesized as antitubulin agents, showing moderate to potent antiproliferative activity, indicating its potential in cancer therapy (Xu et al., 2016).

- Antiviral Activity : Novel 3‐S‐substituted‐6‐phenyl‐[1,2,4]triazolo[4,3‐b]pyridazine derivatives demonstrated promising antiviral activity against hepatitis‐A virus (HAV), highlighting its potential in antiviral drug development (Shamroukh & Ali, 2008).

Chemical Transformations and Synthesis Techniques

- Rapid Analogue Synthesis : A method for the rapid analogue synthesis of biologically active 1,2,4-triazolo[4,3-b]pyridazines was developed, enhancing the efficiency of producing these compounds (Collins et al., 2000).

- Improved Synthesis Methods : An improved synthesis method for 6-aryl-1,2,4-triazolo[4,3-b]pyridazines was described, offering high yields under mild conditions (Lieberman & Albright, 1988).

Exploring Biological Activities

- Antibacterial and Anti-Inflammatory Agents : Novel 1,2,4-triazolo[4,3-b]pyridazines showed high antibacterial, antifungal, and anti-inflammatory activities, suggesting their potential in treating infections and inflammation (El-Reedy & Soliman, 2020).

Molecular Structure and Characterization Studies

- Structural Analysis : A detailed study on the crystal structure, DFT calculations, and molecular modeling of triazole pyridazine derivatives was conducted, contributing to the understanding of their chemical properties (Sallam et al., 2021).

Safety and Hazards

The safety information for [1,2,4]Triazolo[4,3-b]pyridazine-7-carboxylic acid indicates that it has the following hazard statements: H302, H315, H319, H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the study of [1,2,4]Triazolo[4,3-b]pyridazine-7-carboxylic acid and its derivatives could involve further exploration of their potential applications in medicinal chemistry, such as their use as inhibitors for certain kinases . Additionally, more research could be conducted to understand their chemical reactions and mechanisms of action.

Mechanism of Action

Target of Action

Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been reported to inhibit c-met/vegfr-2 kinases . These kinases play a crucial role in cell signaling pathways, particularly in cancer progression.

Mode of Action

For instance, some [1,2,4]triazolo[4,3-a]pyrazine derivatives have been shown to inhibit the activity of c-Met/VEGFR-2 kinases, thereby disrupting cell signaling pathways .

Biochemical Pathways

Given the potential inhibition of c-met/vegfr-2 kinases, it’s likely that this compound affects pathways related to cell growth, proliferation, and survival .

Result of Action

Similar compounds have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cell lines .

properties

IUPAC Name |

[1,2,4]triazolo[4,3-b]pyridazine-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-6(12)4-1-5-9-7-3-10(5)8-2-4/h1-3H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAROYRGDNAHKTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN2C1=NN=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,4]Triazolo[4,3-b]pyridazine-7-carboxylic acid | |

CAS RN |

127478-29-9 |

Source

|

| Record name | [1,2,4]triazolo[4,3-b]pyridazine-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-ethyl 2-(3-cinnamyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2416416.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2416418.png)

![tert-Butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate hydrochloride](/img/structure/B2416423.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2416424.png)

![2-Oxo-6-thia-1,8-diazatricyclo[7.4.0.0,3,7]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid](/img/structure/B2416425.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2416427.png)

![1,3-Dimethyl-7-(3-methylphenyl)-5-(2-pyrrolidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2416433.png)

![Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2416434.png)

![2-[4-(4-methylphenyl)-1-piperazinyl]-5-(2-thienylmethylene)-1,3-thiazol-4(5H)-one](/img/structure/B2416438.png)

![(E)-2-methyl-3-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2416439.png)